

An In-depth Technical Guide to 3-(2-Methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

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Introduction

3-(2-Methylphenyl)propionic acid, also known as 3-(o-tolyl)propionic acid, is an aromatic carboxylic acid.^[1] Its structure, featuring a phenyl ring substituted with a methyl group and a propionic acid side chain, makes it a subject of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, potential synthesis methods, and an exploration of its likely biological activities based on structurally related compounds.

Chemical and Physical Properties

3-(2-Methylphenyl)propionic acid is a solid at room temperature with the chemical formula $C_{10}H_{12}O_2$ and a molecular weight of 164.20 g/mol.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₂	PubChem[1]
Molecular Weight	164.20 g/mol	PubChem[1]
IUPAC Name	3-(2-methylphenyl)propanoic acid	PubChem[1]
CAS Number	22084-89-5	PubChem[1]
Appearance	White to off-white solid	ChemicalBook
Melting Point	100-103 °C	Chemsr[2]
Boiling Point	293.3±9.0 °C at 760 mmHg	Chemsr[2]
Density	1.1±0.1 g/cm ³	Chemsr[2]
XLogP3	2.5	PubChem[1]
SMILES	CC1=CC=CC=C1CCC(=O)O	PubChem[1]
InChI	InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)	PubChem[1]
InChIKey	JIRKNEAMPYVPTD-UHFFFAOYSA-N	PubChem[1]

Table 1: Chemical and Physical Properties of **3-(2-Methylphenyl)propionic Acid**

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-(2-Methylphenyl)propionic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectrum: The proton NMR spectrum provides information about the different types of protons in the molecule. The expected signals would correspond to the aromatic protons, the methylene protons of the propionic acid chain, the methyl group protons, and the acidic

proton of the carboxylic acid. A representative ^1H NMR spectrum is available on PubChem.

[\[1\]](#)

- ^{13}C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show signals for the aromatic carbons, the carbonyl carbon, the methylene carbons, and the methyl carbon. A representative ^{13}C NMR spectrum can be found on PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

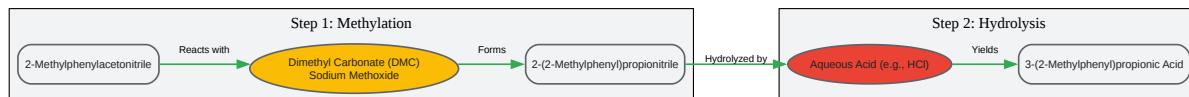
- A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm^{-1} .
- A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1725-1700 cm^{-1} .
- C-H stretching vibrations from the aromatic ring and the alkyl chain. A representative FTIR spectrum is available on PubChem.[\[1\]](#)

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(2-Methylphenyl)propionic acid** is not readily available in the reviewed literature, a plausible synthesis route can be adapted from general methods for the preparation of arylpropionic acids. One common approach is the mono-c-methylation of arylacetonitriles followed by hydrolysis.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of **3-(2-Methylphenyl)propionic acid**.



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Caption: Proposed two-step synthesis workflow for **3-(2-Methylphenyl)propionic acid**.

Detailed Experimental Protocol (Adapted from a General Method)

This protocol is adapted from a general method for the synthesis of 2-arylpropionic acids and should be optimized for the specific synthesis of **3-(2-Methylphenyl)propionic acid**.

Step 1: Synthesis of 2-(2-Methylphenyl)propionitrile

- In a suitable autoclave, combine 2-methylphenylacetonitrile and a molar excess of dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent.
- Add a catalytic amount of a strong base, such as sodium methoxide.
- Seal the autoclave and heat the reaction mixture to a temperature of approximately 180–200°C. The reaction is typically carried out under the autogenic pressure of the reactants.
- Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.
- Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent any excess pressure.
- The resulting 2-(2-methylphenyl)propionitrile can be purified by distillation under reduced pressure.

Step 2: Hydrolysis to **3-(2-Methylphenyl)propionic Acid**

- To the purified 2-(2-methylphenyl)propionitrile, add an excess of an aqueous acid solution, such as 5N hydrochloric acid.
- Reflux the mixture for several hours until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The product, **3-(2-methylphenyl)propionic acid**, may precipitate out of the solution upon cooling. If not, extract the product with a suitable organic solvent like ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Therapeutic Applications

Direct studies on the biological activity of **3-(2-Methylphenyl)propionic acid** are limited in the available literature. However, the broader class of arylpropionic acids is well-known for its pharmacological effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).

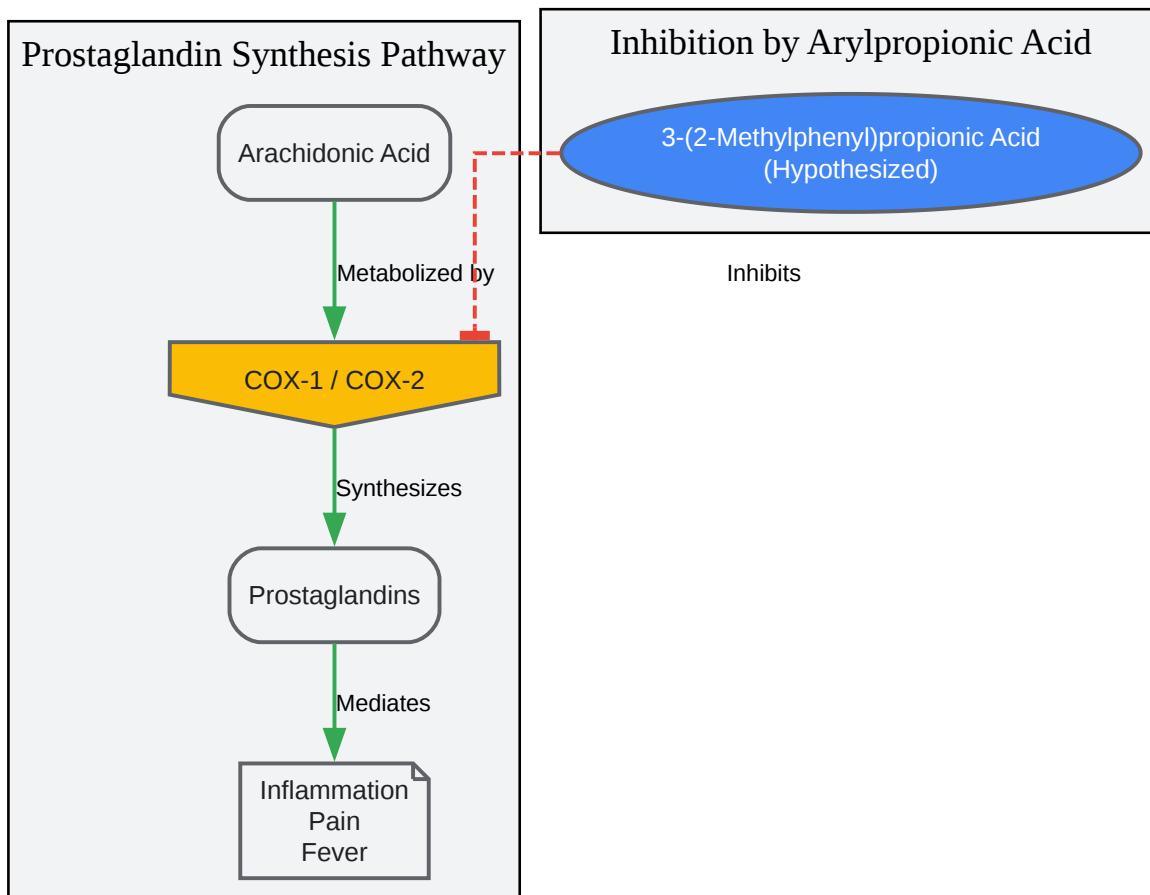
Anti-inflammatory and Immunomodulatory Potential

Structurally related compounds, such as certain pyrrole derivatives of phenylpropanoic acid, have demonstrated significant anti-inflammatory and immunomodulatory effects.^{[3][4]} For instance, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to reduce paw edema in a carrageenan-induced inflammation model and to decrease serum levels of the pro-inflammatory cytokine TNF- α .^{[3][4]} This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

The structural similarity of **3-(2-Methylphenyl)propionic acid** to these active compounds suggests that it may also possess anti-inflammatory properties. Further research is warranted to investigate its potential as a COX inhibitor and its effects on inflammatory pathways.

Postulated Mechanism of Action: COX Inhibition

The following diagram illustrates the general signaling pathway of COX inhibition by NSAIDs, which is a plausible mechanism of action for **3-(2-Methylphenyl)propionic acid**.



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Caption: Postulated mechanism of action via COX enzyme inhibition.

Conclusion

3-(2-Methylphenyl)propionic acid is a well-characterized small molecule with potential for further investigation, particularly in the realm of medicinal chemistry. While its synthesis can be achieved through established methods for arylpropionic acids, specific biological data for this compound is currently lacking. Based on the activities of structurally related molecules, it is a promising candidate for studies on anti-inflammatory and immunomodulatory effects. Future

research should focus on its in vitro and in vivo pharmacological profiling to elucidate its mechanism of action and therapeutic potential.

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